molecular formula C9H6BrFO2 B14427589 3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 82470-30-2

3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14427589
CAS No.: 82470-30-2
M. Wt: 245.04 g/mol
InChI Key: BNJAWOVYBFZYKB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is a heterocyclic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2,4-dibromobutyric acid.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including bromination and cyclization.

    Final Product: The final product, this compound, is obtained through purification and isolation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran core but differs in the functional groups attached.

    1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with distinct biological activities.

Uniqueness

3-Bromo-4-fluoro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of both bromine and fluorine atoms, which confer specific chemical reactivity and biological properties. Its structural features make it a valuable compound for various scientific research applications.

Properties

CAS No.

82470-30-2

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

3-bromo-4-fluoro-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H6BrFO2/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,7-8H

InChI Key

BNJAWOVYBFZYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(C(=O)O2)Br)F

Origin of Product

United States

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